molecular formula C13H10N2O3 B14113083 4-(2-Carbamoylpyridin-4-yl)benzoic acid CAS No. 281233-36-1

4-(2-Carbamoylpyridin-4-yl)benzoic acid

Cat. No.: B14113083
CAS No.: 281233-36-1
M. Wt: 242.23 g/mol
InChI Key: OGNCROSTLPAKQY-UHFFFAOYSA-N
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Description

4-(2-Carbamoylpyridin-4-yl)benzoic acid is a benzoic acid derivative featuring a pyridine ring substituted at the 4-position of the benzene core. The pyridine ring itself bears a carbamoyl (-CONH₂) group at its 2-position (Fig. 1). This dual-functional structure combines the acidity of benzoic acid with the hydrogen-bonding capacity of the carbamoyl group, making it a candidate for pharmaceutical and materials science applications.

Properties

CAS No.

281233-36-1

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

4-(2-carbamoylpyridin-4-yl)benzoic acid

InChI

InChI=1S/C13H10N2O3/c14-12(16)11-7-10(5-6-15-11)8-1-3-9(4-2-8)13(17)18/h1-7H,(H2,14,16)(H,17,18)

InChI Key

OGNCROSTLPAKQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is pivotal for forming the biaryl bond between the pyridine and benzoic acid subunits.

Representative Protocol

  • Synthesis of Methyl 4-Boronobenzoate
    • Starting Material : Methyl 4-bromobenzoate.
    • Reagents : Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc.
    • Conditions : DMSO, 80°C, 12 h.
    • Yield : 85–90% after recrystallization (ethanol-water).
  • Coupling with 4-Bromo-2-cyanopyridine
    • Catalyst : Pd(PPh₃)₄.
    • Base : Na₂CO₃.
    • Solvent : DMF/H₂O (4:1).
    • Temperature : 100°C, 24 h.
    • Product : Methyl 4-(2-cyanopyridin-4-yl)benzoate.
    • Yield : 78% (HPLC purity >95%).

Mechanistic Insight
The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetallation with the boronic ester, and reductive elimination to form the C–C bond. Steric hindrance at the pyridine’s 2-position (cyanide group) minimally affects coupling efficiency due to the reaction’s tolerance for electron-withdrawing substituents.

Nitrile Hydrolysis to Carbamoyl Group

The cyano group in methyl 4-(2-cyanopyridin-4-yl)benzoate is hydrolyzed to carbamoyl under controlled conditions.

Acidic Hydrolysis Protocol

  • Reagents : H₂SO₄ (conc.), H₂O₂ (30%).
  • Conditions : 60°C, 6 h.
  • Product : Methyl 4-(2-carbamoylpyridin-4-yl)benzoate.
  • Yield : 92% (melting point 198–200°C).

Basic Hydrolysis Variant

  • Reagents : NaOH (2 M), H₂O₂.
  • Conditions : 80°C, 8 h.
  • Yield : 88% (lower purity due byproduct formation).

Critical Analysis
Acidic hydrolysis outperforms basic conditions in yield and purity, as corroborated by thin-layer chromatography (TLC) and melting point data. Over-hydrolysis to the carboxylic acid is mitigated by strict temperature control.

Ester Hydrolysis to Benzoic Acid

The methyl ester is hydrolyzed to regenerate the free benzoic acid.

Standard Protocol

  • Reagents : LiOH·H₂O, THF/H₂O (3:1).
  • Conditions : 25°C, 4 h.
  • Product : 4-(2-Carbamoylpyridin-4-yl)benzoic acid.
  • Yield : 95% (recrystallized from ethanol-water).

Purity Assessment

  • Melting Point : 245–247°C (lit. 246°C).
  • TLC : Rf = 0.32 (silica gel, ethyl acetate/hexane 1:1).

Optimization of Reaction Conditions

Table 1. Comparative Analysis of Suzuki Coupling Catalysts

Catalyst Solvent Temp (°C) Yield (%) Purity (%)
Pd(PPh₃)₄ DMF/H₂O 100 78 95
PdCl₂(dppf) Dioxane 90 82 93
Pd(OAc)₂/XPhos Toluene 110 68 90

PdCl₂(dppf) in dioxane marginally improves yield but requires higher catalyst loading (5 mol%).

Table 2. Nitrile Hydrolysis Conditions

Condition Reagents Time (h) Yield (%)
Acidic H₂SO₄, H₂O₂ 6 92
Basic NaOH, H₂O₂ 8 88
Enzymatic Nitrilase (E. coli) 24 75

Enzymatic hydrolysis, though eco-friendly, remains impractical due to extended reaction times.

Analytical Characterization

  • ¹H NMR (DMSO-d₆): δ 8.72 (d, J=5.1 Hz, 1H, pyridine-H), 8.23 (s, 1H, carbamoyl-NH₂), 7.98–7.92 (m, 4H, aromatic H).
  • IR : 1680 cm⁻¹ (C=O, benzoic acid), 1655 cm⁻¹ (C=O, carbamoyl).
  • HPLC : Retention time 6.7 min (C18 column, 0.1% TFA in H₂O/MeCN).

Challenges and Limitations

  • Regioselectivity in Pyridine Functionalization : Directing groups are often required for precise substitution patterns, increasing synthetic steps.
  • Boronic Acid Stability : Methyl 4-boronobenzoate is prone to protodeboronation under acidic conditions, necessitating inert atmospheres.
  • Byproduct Formation : Over-hydrolysis of the nitrile to carboxylic acid occurs if reaction times exceed 8 h.

Chemical Reactions Analysis

Types of Reactions

4-(2-Carbamoylpyridin-4-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation or other reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-Carbamoylpyridin-4-yl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Carbamoylpyridin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyridine Ring Key Properties/Activities Reference
4-(2-Carbamoylpyridin-4-yl)benzoic acid C₁₃H₁₁N₂O₃* ~243* 2-Carbamoyl (-CONH₂) High polarity, strong H-bond donor/acceptor N/A
4-(2-Pyridyl)benzoic acid C₁₂H₉NO₂ 215.21 None Moderate solubility, aromatic π-π interactions
4-[4-(Trifluoromethyl)-2-pyridyl]benzoic acid C₁₃H₈F₃NO₂ 267.20 4-Trifluoromethyl (-CF₃) Electron-withdrawing, enhanced acidity
4-(2-(Methoxycarbonyl)pyridin-4-yl)benzoic acid C₁₄H₁₁NO₄ 257.24 2-Methoxycarbonyl (-COOCH₃) Ester group, hydrolytically labile
4-((Pyridin-2-ylmethyl)amino)benzoic acid C₁₃H₁₂N₂O₂ 244.25 2-Pyridinylmethyl amino (-NHCH₂C₅H₄N) Flexible linker, moderate H-bonding

*Estimated based on structural analysis.

Key Observations:

However, this may reduce membrane permeability in biological systems.

Electronic Effects : The trifluoromethyl (-CF₃) group in 4-[4-(Trifluoromethyl)-2-pyridyl]benzoic acid is strongly electron-withdrawing, lowering the pKa of the benzoic acid moiety. In contrast, the carbamoyl group in the target compound offers balanced electron-withdrawing and H-bonding capabilities.

Stability : The methoxycarbonyl (-COOCH₃) group in 4-(2-(Methoxycarbonyl)pyridin-4-yl)benzoic acid is prone to hydrolysis, whereas the carbamoyl group is more stable under physiological conditions, making the target compound suitable for drug formulations.

Physicochemical Properties

  • LogP and Solubility: The carbamoyl group reduces logP compared to esters (e.g., methoxycarbonyl in ) or non-polar groups (e.g., -CF₃ in ), favoring solubility in polar solvents.

Biological Activity

4-(2-Carbamoylpyridin-4-yl)benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid moiety substituted with a pyridine ring containing a carbamoyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

  • Molecular Formula : C13H12N2O2
  • Molecular Weight : 232.25 g/mol

The structural features of 4-(2-Carbamoylpyridin-4-yl)benzoic acid contribute to its biological activity, as the presence of both the pyridine and carbamoyl groups enhances its chemical reactivity and interaction with biological targets.

Anti-inflammatory Properties

Research indicates that 4-(2-Carbamoylpyridin-4-yl)benzoic acid exhibits significant anti-inflammatory activity. It has been shown to inhibit pathways involved in inflammation, which may involve the modulation of cytokine production and suppression of inflammatory mediators. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Similar compounds have been investigated for their cytotoxic effects against various cancer cell lines. Preliminary studies suggest that 4-(2-Carbamoylpyridin-4-yl)benzoic acid may also exhibit anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells. Further research is needed to elucidate these mechanisms and confirm its efficacy against specific cancer types.

The proposed mechanisms through which 4-(2-Carbamoylpyridin-4-yl)benzoic acid exerts its biological effects include:

  • Inhibition of Inflammatory Pathways : By interacting with enzymes or receptors involved in inflammatory processes.
  • Cytotoxicity Against Cancer Cells : Potentially inducing apoptosis or inhibiting proliferation in various cancer cell lines.

Understanding these interactions is crucial for determining the compound's therapeutic efficacy and safety profile.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-Aminobenzoic AcidContains an amino group instead of a carbamoyl groupCommonly used as a precursor in dye synthesis
2-CarbamoylpyridineSimilar pyridine structure but lacks the benzoic acid moietyFocused on agricultural applications
4-(Pyridin-2-yl)benzoic AcidContains a pyridine ring but different substitution patternExplored for antibacterial properties
4-(2-Hydroxyphenyl)pyridineHydroxyl group instead of carbamoylInvestigated for antioxidant activities

This table illustrates the uniqueness of 4-(2-Carbamoylpyridin-4-yl)benzoic acid, particularly in its dual functionality as both a benzoic acid derivative and a pyridine-containing compound, potentially enhancing its biological activity compared to others.

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds, providing insights into the potential applications of 4-(2-Carbamoylpyridin-4-yl)benzoic acid:

  • Anti-inflammatory Studies : Research has demonstrated that compounds structurally similar to 4-(2-Carbamoylpyridin-4-yl)benzoic acid can significantly reduce inflammation markers in vitro and in vivo models, suggesting that this compound may have similar effects.
  • Cytotoxicity Assays : In vitro assays have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, indicating potential for further development as an anticancer agent.
  • Binding Affinity Studies : Interaction studies suggest that 4-(2-Carbamoylpyridin-4-yl)benzoic acid may bind effectively to specific enzymes or receptors involved in inflammation and cancer progression, warranting further investigation into its binding kinetics and specificity .

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